Glass Transition Temperature (Tg): DGEBF/DDM Outperforms DGEBA/DDM by Approximately 100°C
When cured with 4,4′-diaminodiphenylmethane (DDM), the diglycidyl ether of bisphenol fluorene (DGEBF, i.e., CAS 47758-37-2) achieves a glass transition temperature (Tg) of 260°C as determined by dynamic mechanical analysis (DMA), compared with approximately 160°C for DGEBA/DDM under equivalent curing conditions—a differential of roughly +100°C [1]. This advantage is attributed to the rigid fluorene cardo structure restricting segmental chain motion [2].
| Evidence Dimension | Glass transition temperature (Tg) |
|---|---|
| Target Compound Data | 260°C (DGEBF/DDM, DMA) |
| Comparator Or Baseline | ~160°C (DGEBA/DDM, DMA) |
| Quantified Difference | ΔTg ≈ +100°C |
| Conditions | Cured with 4,4′-diaminodiphenylmethane (DDM); dynamic mechanical analysis (DMA) |
Why This Matters
A 100°C higher Tg directly translates into a substantially expanded upper service temperature window, making this monomer indispensable for aerospace structural composites and high-temperature electronic packaging where dimensional stability above 150°C is non-negotiable.
- [1] Dai, Z.; Li, Y.; Yang, S.; Zong, C.; Lu, X.; Xu, J. Preparation, curing kinetics, and thermal properties of bisphenol fluorene epoxy resin. J. Appl. Polym. Sci. 2007, 106, 1476–1481. DOI: 10.1002/app.26585 View Source
- [2] Dai, Z.; Li, Y.; Yang, S.; Zhao, N.; Zhang, X.; Xu, J. Kinetics and thermal properties of epoxy resins based on bisphenol fluorene structure. Eur. Polym. J. 2009, 45, 1941–1948. DOI: 10.1016/j.eurpolymj.2009.04.012 View Source
